Cas no 2138055-02-2 (1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine)

1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine is a specialized organic compound featuring a pyrrolidine core substituted with a tert-butyl group and a 2-nitrobenzenesulfonyl protecting group. The presence of the methanamine moiety enhances its utility as a versatile intermediate in synthetic chemistry, particularly in the development of pharmacologically active molecules. The tert-butyl group contributes to steric hindrance, influencing reactivity and selectivity, while the nitrobenzenesulfonyl group facilitates selective deprotection in multi-step syntheses. This compound is valued for its structural rigidity and potential applications in medicinal chemistry, including the synthesis of novel heterocyclic frameworks. Its well-defined reactivity profile makes it suitable for controlled functionalization in complex organic transformations.
1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine structure
2138055-02-2 structure
Product name:1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine
CAS No:2138055-02-2
MF:C15H23N3O4S
MW:341.425822496414
CID:6288321
PubChem ID:165501653

1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • 2138055-02-2
    • 1-[3-tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine
    • EN300-1169455
    • 1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine
    • Inchi: 1S/C15H23N3O4S/c1-14(2,3)15(10-16)8-9-17(11-15)23(21,22)13-7-5-4-6-12(13)18(19)20/h4-7H,8-11,16H2,1-3H3
    • InChI Key: XBOXEXWFKWOXMD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCC(CN)(C1)C(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 341.14092740g/mol
  • Monoisotopic Mass: 341.14092740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 118Ų

1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1169455-50mg
2138055-02-2
50mg
$827.0 2023-10-03
Enamine
EN300-1169455-500mg
2138055-02-2
500mg
$946.0 2023-10-03
Enamine
EN300-1169455-2500mg
2138055-02-2
2500mg
$1931.0 2023-10-03
Enamine
EN300-1169455-1000mg
2138055-02-2
1000mg
$986.0 2023-10-03
Enamine
EN300-1169455-5000mg
2138055-02-2
5000mg
$2858.0 2023-10-03
Enamine
EN300-1169455-250mg
2138055-02-2
250mg
$906.0 2023-10-03
Enamine
EN300-1169455-1.0g
2138055-02-2
1g
$0.0 2023-06-08
Enamine
EN300-1169455-10000mg
2138055-02-2
10000mg
$4236.0 2023-10-03
Enamine
EN300-1169455-100mg
2138055-02-2
100mg
$867.0 2023-10-03

Additional information on 1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine

Research Briefing on 1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine (CAS: 2138055-02-2)

1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine (CAS: 2138055-02-2) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrrolidine scaffold and nitrobenzenesulfonyl group, has shown potential in various therapeutic applications, particularly in the development of enzyme inhibitors and targeted drug delivery systems. The tert-butyl group enhances its stability, while the nitrobenzenesulfonyl moiety offers reactivity for further functionalization, making it a versatile intermediate in synthetic chemistry.

Recent studies have focused on the synthesis and biological evaluation of this compound, with particular emphasis on its role as a precursor for novel pharmacophores. Researchers have employed advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity and purity. Computational modeling has also been utilized to predict its binding affinity towards specific biological targets, revealing promising interactions with enzymes involved in inflammatory and neurodegenerative pathways.

One of the key findings from recent research is the compound's ability to act as a selective inhibitor for certain proteases and kinases. In vitro assays have demonstrated its efficacy in modulating enzymatic activity at micromolar concentrations, suggesting its potential as a lead compound for drug development. Additionally, its pharmacokinetic properties, including solubility and metabolic stability, have been evaluated to assess its suitability for in vivo applications. These studies highlight the compound's potential in addressing unmet medical needs, particularly in oncology and neurology.

Further investigations are underway to explore the compound's mechanism of action and optimize its therapeutic profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from bench to bedside. This briefing provides a comprehensive overview of the latest advancements related to 1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine, offering valuable insights for researchers and industry professionals alike.

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